Cas no 1006950-51-1 (2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethan-1-ol)

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
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- 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanol
- AKOS B024003
- ART-CHEM-BB B024003
- 2-(5-METHYL-3-NITRO-PYRAZOL-1-YL)-ETHANOL
- 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethan-1-ol
- 2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANOL
- EN300-230193
- BBL040256
- AKOS015922085
- SCHEMBL2428998
- STK350075
- DB-301899
- FS-6283
- 2-(5-methyl-3-nitro-pyrazol-1-yl)-ethanol
- SFOZXZKTONHBQJ-UHFFFAOYSA-N
- CS-0280741
- MFCD06804921
- 2-(5-Methyl-3-nitro-pyrazol-1-yl)ethanol
- AKOS000308752
- 2-(5-Methyl-3-nitropyrazol-1-yl)ethanol
- 1006950-51-1
-
- MDL: MFCD06804921
- インチ: InChI=1S/C6H9N3O3/c1-5-4-6(9(11)12)7-8(5)2-3-10/h4,10H,2-3H2,1H3
- InChIKey: SFOZXZKTONHBQJ-UHFFFAOYSA-N
- SMILES: CC1=CC(=NN1CCO)[N+](=O)[O-]
計算された属性
- 精确分子量: 171.06439116Da
- 同位素质量: 171.06439116Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 170
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.9Ų
- XLogP3: 0
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB541006-1 g |
2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)ethanol; . |
1006950-51-1 | 1g |
€559.20 | 2023-04-14 | ||
Enamine | EN300-230193-0.5g |
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethan-1-ol |
1006950-51-1 | 95% | 0.5g |
$331.0 | 2024-06-20 | |
Enamine | EN300-230193-0.1g |
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethan-1-ol |
1006950-51-1 | 95% | 0.1g |
$124.0 | 2024-06-20 | |
Fluorochem | 035933-2g |
2-(5-Methyl-3-nitropyrazol-1-yl)ethanol |
1006950-51-1 | 95% | 2g |
£598.00 | 2022-03-01 | |
Enamine | EN300-230193-10.0g |
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethan-1-ol |
1006950-51-1 | 95% | 10.0g |
$1900.0 | 2024-06-20 | |
Enamine | EN300-230193-5.0g |
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethan-1-ol |
1006950-51-1 | 95% | 5.0g |
$1280.0 | 2024-06-20 | |
Enamine | EN300-230193-0.25g |
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethan-1-ol |
1006950-51-1 | 95% | 0.25g |
$178.0 | 2024-06-20 | |
Enamine | EN300-230193-1.0g |
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethan-1-ol |
1006950-51-1 | 95% | 1.0g |
$442.0 | 2024-06-20 | |
Fluorochem | 035933-1g |
2-(5-Methyl-3-nitropyrazol-1-yl)ethanol |
1006950-51-1 | 95% | 1g |
£303.00 | 2022-03-01 | |
Enamine | EN300-230193-10g |
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethan-1-ol |
1006950-51-1 | 10g |
$1900.0 | 2023-09-15 |
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethan-1-ol 関連文献
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethan-1-olに関する追加情報
2-(5-Methyl-3-Nitro-1H-Pyrazol-1-Yl)Ethan-1-Ol (CAS No. 1006950-51-1): A Comprehensive Overview
The compound 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethan-1-ol (CAS No. 1006950-51-1) is a fascinating organic molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the class of pyrazole derivatives, which are known for their unique electronic properties and versatile applications. The structure of this molecule consists of a pyrazole ring substituted with a methyl group at position 5, a nitro group at position 3, and an ethanolic hydroxyl group attached to the nitrogen atom at position 1. These functional groups contribute to its reactivity, stability, and potential for further chemical modifications.
Recent studies have highlighted the importance of pyrazole derivatives in drug discovery and development. The pyrazole ring system is a heterocyclic structure that exhibits significant biological activity, making it a valuable scaffold for designing new pharmaceutical agents. The presence of the nitro group in this compound introduces electron-withdrawing effects, which can enhance the molecule's ability to interact with biological targets such as enzymes or receptors. Additionally, the methyl group at position 5 provides steric bulk, which can influence the molecule's conformation and bioavailability.
The synthesis of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethan-1-ol involves a multi-step process that typically begins with the preparation of the pyrazole ring. This is often achieved through condensation reactions involving carbonyl compounds and ammonia or its derivatives. The introduction of substituents such as the nitro and methyl groups requires careful control of reaction conditions to ensure regioselectivity and yield optimization. The final step involves the attachment of the ethanolic hydroxyl group, which can be achieved through nucleophilic substitution or other suitable methodologies.
In terms of applications, this compound has shown promise in several areas. In materials science, pyrazole derivatives are being explored as components in advanced materials such as conductive polymers and organic semiconductors. The nitro group contributes to the molecule's electron-deficient nature, which can be advantageous in electron transport applications. Furthermore, the ethanolic hydroxyl group provides opportunities for hydrogen bonding, making this compound a potential candidate for supramolecular chemistry and self-assembling systems.
Recent research has also focused on the biological properties of this compound. Studies have demonstrated that 2-(5-methyl-3-nitro-1H-pyrazol-1-y l)ethan - 1 - ol exhibits significant antioxidant activity, which could be beneficial in combating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, preliminary experiments suggest that this compound may possess anti-inflammatory properties, making it a potential lead molecule for anti-inflammatory drug development.
The toxicity profile of this compound is another critical aspect that has been investigated recently. Studies indicate that 2-(5-methyl -3-nitro - 1 H - pyrazol - 1 - yl )ethan - 1 - ol exhibits low cytotoxicity against normal human cells while showing selective toxicity towards cancer cells. This selectivity makes it an attractive candidate for further exploration in oncology research.
In conclusion, 2-(5-methyl -3-nitro - 1 H - pyrazol - 1 - yl )ethan - 1 - ol (CAS No. 1006950 -51 - 1) is a versatile compound with diverse applications across multiple disciplines. Its unique structure, combined with its promising biological and electronic properties, positions it as a valuable tool in both academic research and industrial applications. As research continues to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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